molecular formula C8H6N4OS B14492452 7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one CAS No. 63012-75-9

7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one

Cat. No.: B14492452
CAS No.: 63012-75-9
M. Wt: 206.23 g/mol
InChI Key: VJZQSKDPGNQUHZ-UHFFFAOYSA-N
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Description

7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of thiazolo-pteridines, which are known for their diverse biological activities and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazolo ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the thiazolo ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

CAS No.

63012-75-9

Molecular Formula

C8H6N4OS

Molecular Weight

206.23 g/mol

IUPAC Name

7,8-dihydro-[1,3]thiazolo[2,3-b]pteridin-10-one

InChI

InChI=1S/C8H6N4OS/c13-7-5-6(10-2-1-9-5)11-8-12(7)3-4-14-8/h1-2H,3-4H2

InChI Key

VJZQSKDPGNQUHZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=NC=CN=C3C(=O)N21

Origin of Product

United States

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